molecular formula C7H7NO2 B045195 4-Amino-3,5-ditritiobenzoic acid CAS No. 117610-59-0

4-Amino-3,5-ditritiobenzoic acid

Cat. No. B045195
M. Wt: 141.15 g/mol
InChI Key: ALYNCZNDIQEVRV-PZFLKRBQSA-N
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Patent
US04762844

Procedure details

55 g of 2,4-dichloro-3-methyl-5-nitrobenzoic acid and 141.6 g of Na2S2O4 are boiled in a mixture of 440 ml of glycol monomethyl ether and 440 ml of water for 3 hours. 620 ml of 1/2-concentrated HCl are added to the still warm solution and the mixture is then boiled up once more. After cooling to room temperature, the mixture is poured into 1.5 l of water and brought to pH 5 with sodium carbonate. 24.6 g of aminobenzoic acid are obtained. Melting point: 202°-3°.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
620 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10](C)=[C:9](Cl)[C:8]([N+:13]([O-])=O)=[CH:7][C:3]=1C(O)=O.[O-]S(S([O-])=O)=O.[Na+].[Na+].Cl.[C:25](=[O:28])([O-])[O-:26].[Na+].[Na+]>COCCO.O>[CH:3]1[C:2]([C:25]([OH:26])=[O:28])=[CH:10][CH:9]=[C:8]([NH2:13])[CH:7]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)[N+](=O)[O-]
Name
Quantity
141.6 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
440 mL
Type
solvent
Smiles
COCCO
Name
Quantity
440 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
620 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(=O)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04762844

Procedure details

55 g of 2,4-dichloro-3-methyl-5-nitrobenzoic acid and 141.6 g of Na2S2O4 are boiled in a mixture of 440 ml of glycol monomethyl ether and 440 ml of water for 3 hours. 620 ml of 1/2-concentrated HCl are added to the still warm solution and the mixture is then boiled up once more. After cooling to room temperature, the mixture is poured into 1.5 l of water and brought to pH 5 with sodium carbonate. 24.6 g of aminobenzoic acid are obtained. Melting point: 202°-3°.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
620 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10](C)=[C:9](Cl)[C:8]([N+:13]([O-])=O)=[CH:7][C:3]=1C(O)=O.[O-]S(S([O-])=O)=O.[Na+].[Na+].Cl.[C:25](=[O:28])([O-])[O-:26].[Na+].[Na+]>COCCO.O>[CH:3]1[C:2]([C:25]([OH:26])=[O:28])=[CH:10][CH:9]=[C:8]([NH2:13])[CH:7]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)[N+](=O)[O-]
Name
Quantity
141.6 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
440 mL
Type
solvent
Smiles
COCCO
Name
Quantity
440 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
620 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(=O)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.